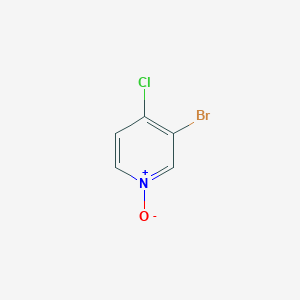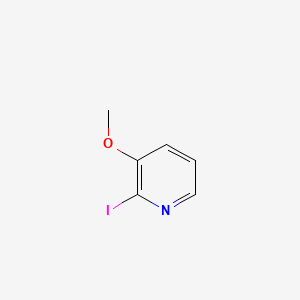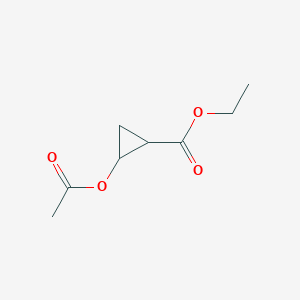
Methyl 2-(1,1-dioxothiolan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,1-dioxothiolan-3-yl)acetate (M2DA) is an organic compound belonging to the family of thiolan derivatives. It is a colorless, odorless, and water-soluble compound with a molecular formula of C4H6O4S. M2DA is a versatile compound used in a variety of scientific research applications, including in vivo and in vitro studies, as well as biochemical and physiological research. In addition, M2DA has demonstrated a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antifungal properties.
Scientific Research Applications
Synthesis and Anti-Aggregation Activity
Researchers have investigated the synthesis and anti-aggregation activity of compounds containing thietanyl and dioxothietanyl rings, such as 2-[1-ethyl-3-methyl-xanth-8-ylthio]-acetate salts. These compounds, which include structures related to Methyl 2-(1,1-dioxothiolan-3-yl)acetate, have demonstrated notable anti-aggregation activity, highlighting their potential in biochemical applications (Gurevich et al., 2020).
Iodine-Catalyzed Cyclization
The use of iodine-catalyzed cyclization has enabled the synthesis of new 1,8-dioxooctahydroxanthenes with various substituents, including derivatives of this compound. This method demonstrates the compound's role in the synthesis of structurally diverse and complex molecules (Luna et al., 2009).
Vinylphosphonium Salt Mediated Reactions
Vinylphosphonium salt mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols have shown the formation of compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate, where this compound could potentially play a role in the reaction mechanism or as a derivative (Yavari et al., 2006).
Drug Intermediate Experiment Design
The preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard Reaction was studied, showcasing the compound's significance in educational and experimental research settings, particularly as an intermediate in drug synthesis (Min, 2015).
Synthesis and Biological Activity
Ethyl 2-[8-Arylmethylidenhydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates, closely related to this compound, were synthesized and tested for various biological activities. These studies revealed compounds with promising antiplatelet and antioxidant properties, indicating potential therapeutic applications (Gurevich et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(1,1-dioxothiolan-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMVDYQGFCLIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17133-70-9 |
Source


|
| Record name | NSC152573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)







